N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)nicotinamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a difluorobenzenesulfonyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Difluorobenzenesulfonyl Group: This step involves the sulfonylation of a suitable aromatic compound with difluorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction involving a suitable diamine and an alkyl halide.
Coupling of Intermediates: The final step involves coupling the benzodioxole intermediate with the difluorobenzenesulfonyl piperazine intermediate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-(3,5-DIFLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H22F2N4O5S |
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Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H22F2N4O5S/c25-17-11-18(26)13-19(12-17)36(32,33)30-8-6-29(7-9-30)23-20(2-1-5-27-23)24(31)28-14-16-3-4-21-22(10-16)35-15-34-21/h1-5,10-13H,6-9,14-15H2,(H,28,31) |
InChI Key |
DKRWIPAUNWAZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC(=CC(=C5)F)F |
Origin of Product |
United States |
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